molecular formula C10H10Cl2O B14417988 5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one CAS No. 81825-56-1

5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one

Cat. No.: B14417988
CAS No.: 81825-56-1
M. Wt: 217.09 g/mol
InChI Key: WZOZWUZOJYYWCR-UHFFFAOYSA-N
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Description

5,6-Bis(chloromethylidene)bicyclo[222]octan-2-one is a bicyclic compound characterized by its unique structure, which includes two chloromethylidene groups attached to a bicyclo[222]octan-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one typically involves the chlorination of bicyclo[2.2.2]octan-2-one derivatives. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce the chloromethylidene groups .

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethylidene groups can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the chloromethylidene groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols), bases (e.g., sodium hydroxide, potassium carbonate)

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or neutral conditions

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), anhydrous conditions

Major Products Formed

    Substitution: Amino or alkoxy derivatives of the bicyclic core

    Oxidation: Ketones or carboxylic acids

    Reduction: Hydrocarbons or alcohols

Scientific Research Applications

5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Materials Science:

    Medicinal Chemistry: Investigated for its potential use in drug design and development due to its unique structural features.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of 5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one involves its reactivity with various nucleophiles and electrophiles. The chloromethylidene groups are particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane: A simpler bicyclic compound without the chloromethylidene groups.

    Bicyclo[2.2.2]oct-5-en-2-one: A related compound with a double bond in the bicyclic core.

    Norbornane (Bicyclo[2.2.1]heptane): Another bicyclic compound with a different ring structure.

Uniqueness

5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one is unique due to the presence of two chloromethylidene groups, which impart distinct reactivity and potential applications compared to other bicyclic compounds. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

81825-56-1

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

5,6-bis(chloromethylidene)bicyclo[2.2.2]octan-2-one

InChI

InChI=1S/C10H10Cl2O/c11-4-8-6-1-2-7(9(8)5-12)10(13)3-6/h4-7H,1-3H2

InChI Key

WZOZWUZOJYYWCR-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)CC1C(=CCl)C2=CCl

Origin of Product

United States

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